
Cy7 alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy7 alkyne is a derivative of the heptamethine cyanine dye family, known for its near-infrared fluorescence properties. This compound is widely used in the field of bioimaging and fluorescence labeling due to its ability to emit light in the near-infrared region, which allows for deeper tissue penetration and reduced background fluorescence .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy7 alkyne can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This reaction involves the coupling of an azide-functionalized Cy7 dye with an alkyne group under mild conditions . The reaction is typically carried out in the presence of a copper catalyst and a ligand that stabilizes the copper in its +1 oxidation state .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Cy7 alkyne primarily undergoes click chemistry reactions, specifically the CuAAC reaction. This reaction is highly efficient and selective, forming a stable triazole ring . Additionally, this compound can participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, which do not require a copper catalyst .
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.
SPAAC Reaction: Strained cyclooctynes are used to facilitate the reaction without the need for a copper catalyst.
Major Products Formed
The major product formed from the CuAAC reaction is a triazole-linked Cy7 conjugate, which retains the fluorescent properties of the Cy7 dye .
Aplicaciones Científicas De Investigación
Cy7 alkyne has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: Used as a fluorescent tag for studying molecular interactions and reaction mechanisms.
Biology: Employed in bioimaging to visualize cellular processes and track biomolecules in live cells.
Medicine: Utilized in diagnostic imaging to detect tumors and monitor therapeutic responses.
Industry: Applied in the development of fluorescent probes for quality control and environmental monitoring.
Mecanismo De Acción
Cy7 alkyne exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light in the near-infrared region. This fluorescence is used to label and track biomolecules in various applications . The molecular targets and pathways involved include the specific binding of this compound to azide-functionalized biomolecules through click chemistry reactions .
Comparación Con Compuestos Similares
Cy7 alkyne is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence compared to other fluorescent dyes . Similar compounds include:
Alexa Fluor 750: Another near-infrared dye with similar fluorescence properties.
IRDye 750: Known for its stability and brightness in near-infrared imaging.
Cyanine 7.5 alkyne: A derivative of Cy7 with slightly different spectral properties.
This compound stands out due to its high photostability and efficiency in click chemistry reactions, making it a preferred choice for many bioimaging applications .
Propiedades
Fórmula molecular |
C37H44ClN3O |
|---|---|
Peso molecular |
582.2 g/mol |
Nombre IUPAC |
6-[3,3-dimethyl-2-[7-(1,3,3-trimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C37H43N3O.ClH/c1-7-27-38-35(41)26-14-11-19-28-40-32-23-18-16-21-30(32)37(4,5)34(40)25-13-10-8-9-12-24-33-36(2,3)29-20-15-17-22-31(29)39(33)6;/h1,8-10,12-13,15-18,20-25H,11,14,19,26-28H2,2-6H3;1H |
Clave InChI |
SNHQCXZQRHDGCD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


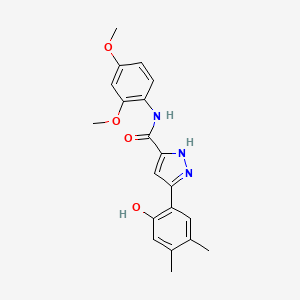

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14101624.png)
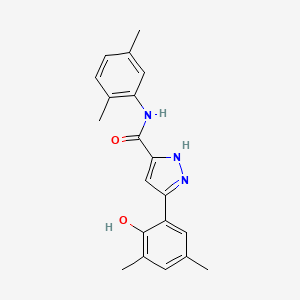
![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)
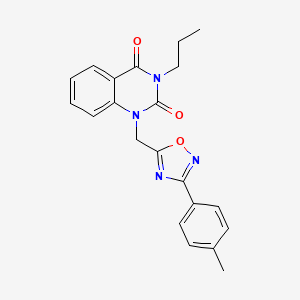
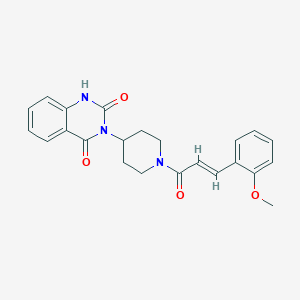
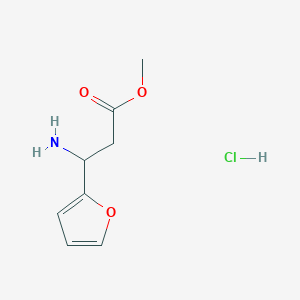
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101670.png)
![(3S,4S,5S,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14101688.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B14101696.png)
![(R)-2'-Benzyl-3-((E)-(((1S,2S)-2-((E)-(3-((R)-2-benzylnaphthalen-1-yl)-2-hydroxybenzylidene)amino)cyclohexyl)imino)methyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B14101698.png)
![(1S,2R,18R,22S,26R,29R,41R)-49-[(2S,3R,4S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid](/img/structure/B14101701.png)
